molecular formula C13H17N3O B1366972 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one CAS No. 79098-75-2

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1366972
CAS No.: 79098-75-2
M. Wt: 231.29 g/mol
InChI Key: KSTFHYBYFDYWSD-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine ring attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-YL)-1H-indole: This compound has a similar piperidine ring but features an indole core instead of a quinazolinone core.

    1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound contains a piperidine ring and exhibits antimicrobial activity.

Uniqueness

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTFHYBYFDYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453067
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-75-2
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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